molecular formula C6H10N4 B3378943 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine CAS No. 1499909-91-9

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B3378943
CAS No.: 1499909-91-9
M. Wt: 138.17
InChI Key: HFFCZPCRWZNOFO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the triazole ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine typically involves cyclopropanation reactions and subsequent functionalization of the triazole ring. One common method involves the use of cyclopropylmethyl bromide and sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The unique combination of the cyclopropylmethyl group and the 1,2,3-triazole ring in this compound imparts it with distinct properties that make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCZPCRWZNOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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